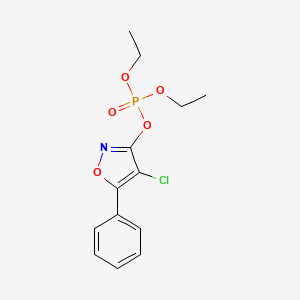
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitro group attached to a furan ring, which is further connected to a butadienyl chain and a quinolinecarboxylic acid moiety. The combination of these functional groups imparts distinct chemical and biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nitrofuryl Intermediate: The initial step involves the nitration of furan to form 5-nitrofuran.
Butadienyl Chain Formation: The nitrofuran is then subjected to a reaction with a suitable diene to form the 5-nitro-2-furyl-1,3-butadiene intermediate.
Quinolinecarboxylic Acid Coupling: The final step involves the coupling of the butadienyl intermediate with a quinolinecarboxylic acid derivative under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted quinoline and furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s chemical properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The quinolinecarboxylic acid moiety can bind to enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Nitro-2-furyl)-1,3-butadiene: Lacks the quinolinecarboxylic acid moiety, resulting in different chemical and biological properties.
4-Quinolinecarboxylic acid derivatives: These compounds have similar quinolinecarboxylic acid structures but differ in the substituents attached to the quinoline ring.
Uniqueness
2-(5-Nitro-2-furyl-1,3-butadienyl)-4-quinolinecarboxylic acid is unique due to the combination of the nitrofuryl, butadienyl, and quinolinecarboxylic acid moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
Eigenschaften
| 31432-65-2 | |
Molekularformel |
C18H12N2O5 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H12N2O5/c21-18(22)15-11-12(19-16-8-4-3-7-14(15)16)5-1-2-6-13-9-10-17(25-13)20(23)24/h1-11H,(H,21,22)/b5-1+,6-2+ |
InChI-Schlüssel |
UUMZAIXYAMIKRH-IJIVKGSJSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
